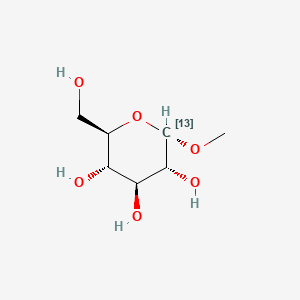
Methyl |A-D-glucopyranoside-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl α-D-glucopyranoside-13C is a labeled compound used in various scientific research applications. It is a derivative of glucose, where the hydrogen atom at the anomeric carbon is replaced by a methyl group, and the carbon-13 isotope is incorporated into the molecule. This compound is often used in studies involving carbohydrate metabolism, structural biology, and NMR spectroscopy due to its unique isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
Methyl α-D-glucopyranoside-13C can be synthesized through the methylation of α-D-glucose using methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
- Dissolve α-D-glucose in methanol.
- Add an acid catalyst, such as hydrochloric acid or sulfuric acid, to the solution.
- Heat the mixture under reflux conditions for several hours.
- Neutralize the reaction mixture with a base, such as sodium bicarbonate.
- Purify the product through crystallization or chromatography.
Industrial Production Methods
Industrial production of methyl α-D-glucopyranoside-13C follows similar steps but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Methyl α-D-glucopyranoside-13C undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy sugars.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of glucuronic acid or gluconic acid.
Reduction: Formation of deoxyglucose derivatives.
Substitution: Formation of halogenated or alkylated glucose derivatives.
科学研究应用
Methyl α-D-glucopyranoside-13C is widely used in scientific research, including:
Chemistry: Used as a model compound in carbohydrate chemistry studies.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Used in research on glucose transport and metabolism in cells.
Industry: Utilized in the production of labeled compounds for NMR spectroscopy and other analytical techniques.
作用机制
The mechanism of action of methyl α-D-glucopyranoside-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 isotope labeling allows researchers to track the compound’s metabolic fate using NMR spectroscopy. The molecular targets include enzymes involved in glycolysis, gluconeogenesis, and other carbohydrate metabolic pathways.
相似化合物的比较
Similar Compounds
Methyl β-D-glucopyranoside: Similar structure but with a different anomeric configuration.
Methyl α-D-galactopyranoside: Similar structure but with a different sugar moiety.
Methyl α-D-mannopyranoside: Similar structure but with a different sugar moiety.
Uniqueness
Methyl α-D-glucopyranoside-13C is unique due to its isotopic labeling, which allows for detailed studies of carbohydrate metabolism and enzyme activity. The incorporation of the carbon-13 isotope provides a valuable tool for researchers using NMR spectroscopy to investigate molecular structures and dynamics.
属性
分子式 |
C7H14O6 |
|---|---|
分子量 |
195.18 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy(613C)oxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1/i7+1 |
InChI 键 |
HOVAGTYPODGVJG-HAOKITBKSA-N |
手性 SMILES |
CO[13C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
规范 SMILES |
COC1C(C(C(C(O1)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)
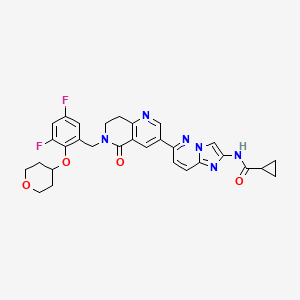
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
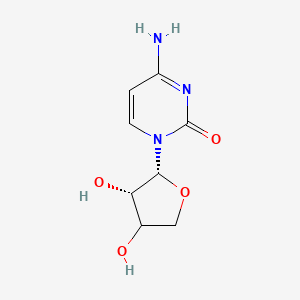
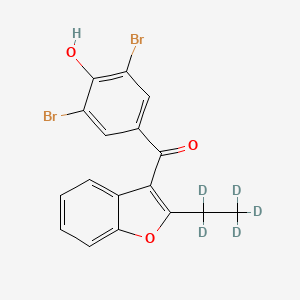
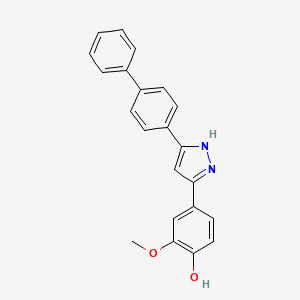
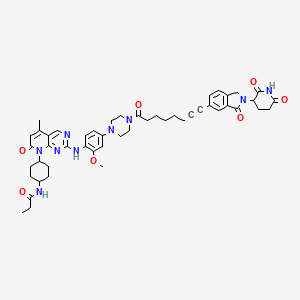
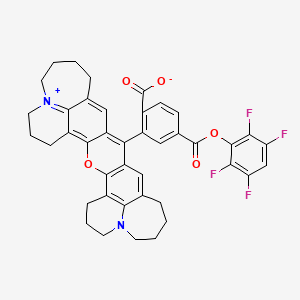
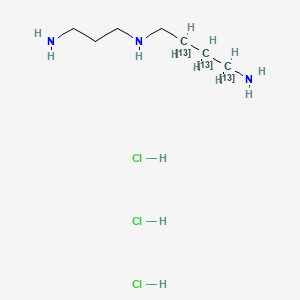

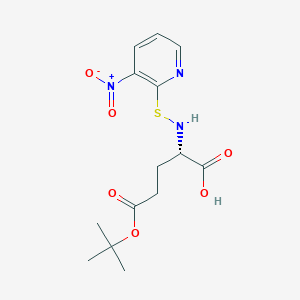
![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
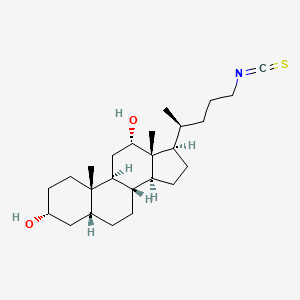
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)
